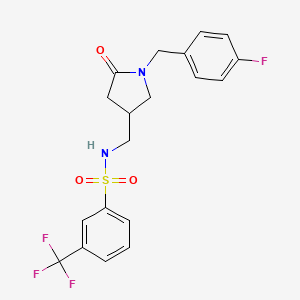

N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide

Description

N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide (CAS RN: 954609-89-3) is a sulfonamide derivative featuring a pyrrolidinone core substituted with a 4-fluorobenzyl group and a benzenesulfonamide moiety bearing a trifluoromethyl group at the 3-position. The 4-fluorobenzyl group enhances lipophilicity and metabolic stability, while the trifluoromethylsulfonamide substituent contributes to electron-withdrawing effects and improved target binding affinity .

Properties

IUPAC Name |

N-[[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]methyl]-3-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F4N2O3S/c20-16-6-4-13(5-7-16)11-25-12-14(8-18(25)26)10-24-29(27,28)17-3-1-2-15(9-17)19(21,22)23/h1-7,9,14,24H,8,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKPRSSGRJLQPAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CC2=CC=C(C=C2)F)CNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F4N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structure, biological mechanisms, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is C19H21F2N3O2S, with a molecular weight of approximately 376.4 g/mol. It features a pyrrolidinone ring, a trifluoromethyl group, and a sulfonamide moiety, which are crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C19H21F2N3O2S |

| Molecular Weight | 376.4 g/mol |

| CAS Number | 954695-20-6 |

| Structure | Structure |

Biological Activity

Research indicates that this compound exhibits a range of biological activities, particularly in the context of enzyme inhibition and receptor modulation. Its interactions with specific biological targets suggest significant therapeutic potential.

Enzyme Inhibition

One of the primary mechanisms of action involves the inhibition of various enzymes, which can lead to alterations in metabolic pathways associated with diseases such as cancer and inflammation. For instance, studies have shown that compounds with similar structures can inhibit proteolytic enzymes like ADAMTS7, which is implicated in atherosclerosis progression. The IC50 values for these inhibitors have been reported in the low nanomolar range, indicating potent activity .

Receptor Modulation

The compound may also interact with neurotransmitter receptors, potentially influencing neurological conditions. Compounds structurally related to this compound have shown affinity for serotonin receptors, which could be leveraged for developing antidepressants or anxiolytics .

Anticancer Activity

In vitro studies have demonstrated that derivatives of this compound exhibit moderate to high cytotoxicity against various cancer cell lines. For example, a derivative was tested against HT-29 (colon cancer) and TK-10 (kidney cancer) cells, showing significant inhibition of cell proliferation at concentrations as low as 10 µM .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. Research indicates that it can modulate inflammatory cytokine production in macrophages, suggesting its utility in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.

Scientific Research Applications

Medicinal Chemistry

N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is primarily investigated for its potential therapeutic effects:

- Anticancer Properties : Studies indicate that this compound can inhibit the proliferation of various cancer cell lines. Mechanistically, it may induce apoptosis and cell cycle arrest, suggesting its potential as an antineoplastic agent.

- Anti-inflammatory Effects : Research has shown that it modulates inflammatory pathways, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.

The compound exhibits promising biological activities through several mechanisms:

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, thus altering cellular functions.

- Receptor Binding : The compound demonstrates affinity for various receptors, leading to changes in downstream signaling pathways that affect cell behavior.

Chemical Synthesis

In synthetic organic chemistry, this compound serves as a valuable building block for the development of more complex molecules. Its unique structure allows for modifications that can lead to new compounds with enhanced properties.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated significant inhibition of cancer cell growth in vitro, with mechanisms involving apoptosis induction. |

| Study 2 | Anti-inflammatory Effects | Showed modulation of cytokine production in inflammatory models, indicating potential therapeutic applications in chronic inflammatory diseases. |

| Study 3 | Enzyme Interaction | Identified as a potent inhibitor of specific enzymes linked to metabolic disorders, suggesting further exploration in drug development. |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic differences between the target compound and related sulfonamide derivatives:

Key Findings:

Structural Diversity: The target compound’s pyrrolidinone core distinguishes it from tetrahydropyrimidine (e.g., compound 51) and chromen-pyrazolo-pyrimidine (e.g., Example 53) analogs. Fluorinated substituents (e.g., 4-fluorobenzyl, trifluoromethyl) are conserved across all compounds, reflecting their role in enhancing metabolic stability and modulating electronic properties .

Synthetic Approaches :

- Compound 51 employs carboxamide formation via EDC/HOBt-mediated coupling, a standard method for peptide-like bonds .

- The chromen-pyrazolo-pyrimidine derivative (Example 53) utilizes a Suzuki-Miyaura cross-coupling reaction, highlighting the versatility of palladium catalysis in constructing complex heterocycles .

Pharmacological Implications: While the target compound’s biological activity is unspecified, the tetrahydropyrimidine derivative (compound 51) and chromen-based sulfonamide (Example 53) are likely designed as kinase or protease inhibitors, given their structural resemblance to known bioactive scaffolds .

Q & A

Q. What synthetic routes and characterization methods are recommended for synthesizing N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide?

The synthesis typically involves multi-step reactions, starting with the functionalization of the pyrrolidinone core. Key steps include:

- Sulfonamide coupling : Reacting a pyrrolidinone intermediate with 3-(trifluoromethyl)benzenesulfonyl chloride under basic conditions (e.g., triethylamine in anhydrous dichloromethane) .

- Fluorobenzyl introduction : Alkylation of the pyrrolidinone nitrogen using 4-fluorobenzyl bromide, requiring controlled temperature (0–5°C) to minimize side reactions .

- Characterization : High-Performance Liquid Chromatography (HPLC) for purity assessment (>95%) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) to confirm regiochemistry and functional group connectivity .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

- NMR Spectroscopy : ¹⁹F NMR is essential for verifying trifluoromethyl and fluorobenzyl groups, while ¹H NMR identifies proton environments in the pyrrolidinone and sulfonamide moieties .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (e.g., C₂₀H₁₉F₄N₂O₃S) and detects isotopic patterns for halogens .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity and identifies byproducts .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and selectivity?

- Temperature control : Lower temperatures (0–5°C) during sulfonamide coupling reduce hydrolysis of reactive intermediates .

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity in alkylation steps, improving fluorobenzyl incorporation .

- Catalytic additives : Use of 4-dimethylaminopyridine (DMAP) accelerates sulfonamide formation while minimizing racemization .

- Purification : Flash chromatography with gradient elution (hexane/ethyl acetate) isolates the product from regioisomeric byproducts .

Q. How can computational methods guide the analysis of biological target interactions?

- Molecular docking : Tools like AutoDock Vina predict binding affinities to proteins (e.g., kinases or GPCRs) by modeling interactions between the sulfonamide group and catalytic residues .

- Molecular Dynamics (MD) simulations : Simulations in explicit solvent (e.g., TIP3P water) assess conformational stability of the pyrrolidinone ring under physiological conditions .

- Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to identify nucleophilic/electrophilic sites for derivatization .

Q. What strategies resolve contradictions in reported biological activities (e.g., varying IC₅₀ values) across studies?

- Assay standardization : Use validated cell lines (e.g., HEK293 for kinase inhibition) and control compounds (e.g., staurosporine) to normalize activity measurements .

- Metabolic stability testing : In vitro liver microsome assays identify metabolites that may interfere with bioactivity readings .

- Structural analogs : Synthesize derivatives with modified fluorobenzyl or sulfonamide groups to isolate structure-activity relationships (SAR) .

Q. How can researchers design SAR studies to explore modifications to the pyrrolidinone ring?

- Systematic substitution : Introduce methyl, ethyl, or spirocyclic groups at the pyrrolidinone C3/C4 positions to assess steric and electronic effects on target binding .

- Isosteric replacement : Replace the 5-oxo group with thioether or sulfone moieties to evaluate metabolic stability .

- Pharmacokinetic profiling : Measure logP (via shake-flask method) and plasma protein binding (equilibrium dialysis) to correlate lipophilicity with in vivo efficacy .

Q. What methodologies are effective for studying metabolic stability and degradation pathways?

- In vitro assays : Incubate the compound with human liver microsomes (HLMs) and quantify parent compound depletion via LC-MS/MS .

- Reactive metabolite screening : Trapping studies with glutathione (GSH) or potassium cyanide (KCN) identify electrophilic intermediates formed during CYP450 oxidation .

- Stability under physiological conditions : Monitor degradation in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) to predict oral bioavailability .

Q. Key Functional Groups Influencing Reactivity

- Sulfonamide (-SO₂NH-) : Participates in hydrogen bonding with target proteins; susceptible to hydrolysis under strongly acidic/basic conditions .

- Trifluoromethyl (-CF₃) : Enhances metabolic stability and membrane permeability via hydrophobic effects .

- 4-Fluorobenzyl : Modulates electron density in the pyrrolidinone ring, affecting conformational flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.